molecular formula C20H23N5O B7066286 N,N-dimethyl-4-[4-(quinolin-3-ylmethyl)morpholin-2-yl]pyrimidin-2-amine

N,N-dimethyl-4-[4-(quinolin-3-ylmethyl)morpholin-2-yl]pyrimidin-2-amine

Cat. No.: B7066286
M. Wt: 349.4 g/mol
InChI Key: JLYINEBMFHFTQH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(quinolin-3-ylmethyl)morpholin-2-yl]pyrimidin-2-amine is a complex organic compound that features a quinoline moiety, a morpholine ring, and a pyrimidine core

Properties

IUPAC Name

N,N-dimethyl-4-[4-(quinolin-3-ylmethyl)morpholin-2-yl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-24(2)20-21-8-7-18(23-20)19-14-25(9-10-26-19)13-15-11-16-5-3-4-6-17(16)22-12-15/h3-8,11-12,19H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYINEBMFHFTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2CN(CCO2)CC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(quinolin-3-ylmethyl)morpholin-2-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline moiety, followed by the formation of the morpholine ring, and finally the attachment of the pyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-(quinolin-3-ylmethyl)morpholin-2-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

N,N-dimethyl-4-[4-(quinolin-3-ylmethyl)morpholin-2-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-(quinolin-3-ylmethyl)morpholin-2-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or proteins, affecting their function and leading to various biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability, while the pyrimidine core may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine and chloroquine, which have similar quinoline structures.

    Morpholine derivatives: Compounds such as morphine and its analogs, which contain the morpholine ring.

    Pyrimidine derivatives: Compounds like cytosine and thymine, which are essential components of nucleic acids.

Uniqueness

N,N-dimethyl-4-[4-(quinolin-3-ylmethyl)morpholin-2-yl]pyrimidin-2-amine is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This unique structure allows it to interact with multiple targets and pathways, making it a versatile compound for various applications.

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